(2R)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol
Overview
Description
(2R)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a propanol chain. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of (2R)-3-(4-tert-butylphenyl)-2-methylpropanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation processes. The precursor compound is subjected to hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to yield this compound .
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form secondary alcohols or hydrocarbons using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: (2R)-3-(4-tert-butylphenyl)-2-methylpropanal or (2R)-3-(4-tert-butylphenyl)-2-methylpropanone
Reduction: Secondary alcohols or hydrocarbons
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
(2R)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of various industrial products
Mechanism of Action
The mechanism of action of (2R)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- (2R)-3-(4-tert-butylphenyl)-2-methylpropanal
- (2R)-3-(4-tert-butylphenyl)-2-methylpropanone
- (2R)-3-(4-tert-butylphenyl)-2-methylpropanoic acid
Uniqueness
(2R)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol is unique due to its chiral center and the presence of a tert-butyl group, which imparts distinct steric and electronic properties. These characteristics make it a valuable compound in asymmetric synthesis and other specialized applications .
Properties
IUPAC Name |
(2R)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-8,11,15H,9-10H2,1-4H3/t11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMDLCVBSNYMMJ-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)(C)C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)C(C)(C)C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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